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Compound of Interest

Compound Name: PI-103

Cat. No.: B1684136 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to assess the in vitro kinase activity of PI-103, a potent dual

inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

Introduction
PI-103 is a small molecule inhibitor that targets multiple members of the PI3K family, including

p110α, p110β, p110δ, and p110γ, as well as the serine/threonine kinase mTOR.[1][2][3] It is a

valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of

cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is

frequently observed in various cancers, making it a key target for therapeutic intervention.[4]

PI-103 serves as a crucial compound in preclinical research to understand the therapeutic

potential and cellular effects of dual PI3K/mTOR inhibition.[5]

Principle
The in vitro kinase assay for PI-103 is designed to measure its ability to inhibit the enzymatic

activity of specific kinase targets, primarily PI3K isoforms and mTOR. The assay typically

involves incubating the purified kinase with its substrate and ATP in the presence of varying

concentrations of PI-103. The inhibitory effect is quantified by measuring the amount of product

formed, which is inversely proportional to the inhibitor's potency. Common methods for

detection include radiometric assays using radiolabeled ATP, and non-radiometric assays such

as fluorescence-based or luminescence-based technologies that detect the product or a

byproduct of the kinase reaction.
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Data Presentation
The inhibitory activity of PI-103 is typically expressed as the half-maximal inhibitory

concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase

activity by 50%. The following table summarizes the reported IC50 values for PI-103 against its

primary targets in cell-free in vitro assays.

Target IC50 (nM) - Source 1 IC50 (nM) - Source 2

PI3Kα (p110α) 2 8

PI3Kβ (p110β) 3 88

PI3Kδ (p110δ) 3 48

PI3Kγ (p110γ) 15 150

mTORC1 Not specified 20

mTORC2 Not specified 83

DNA-PK 23 2

Note: IC50 values can vary between different assay platforms and experimental conditions.[1]

[3]

Experimental Protocols
This section provides a detailed methodology for a generic in vitro kinase assay to determine

the IC50 of PI-103 against a PI3K isoform. This protocol can be adapted for other kinase

targets of PI-103.

Materials and Reagents
Purified recombinant human PI3K enzyme (e.g., p110α/p85α)

PI-103 (stock solution in DMSO)

Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 50 mM NaCl, 0.025 mg/ml BSA)
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Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)

ATP (stock solution)

[γ-³²P]ATP (for radiometric assay)

Detection Reagent (e.g., for ADP-Glo™ Kinase Assay)

96-well or 384-well assay plates

Plate reader (scintillation counter for radiometric assay or luminometer for luminescence-

based assay)

Experimental Workflow
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Preparation

Kinase Reaction

Detection

Data Analysis

Prepare PI-103 Serial Dilutions

Add PI-103 or DMSO to Wells

Prepare Kinase-Substrate Master Mix

Add Kinase-Substrate Mix

Initiate Reaction with ATP

Incubate at Room Temperature

Stop Reaction

Add Detection Reagent & Read Signal

Plot Data and Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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